3-Amino-2-chlorobenzenethiol hydrochloride
Description
The exact mass of the compound 3-Amino-2-chlorobenzenethiol hydrochloride is 194.9676258 g/mol and the complexity rating of the compound is 99.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-2-chlorobenzenethiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chlorobenzenethiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2-chlorobenzenethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWKEIHCNFDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of 3-Amino-2-chlorobenzenethiol hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Amino-2-chlorobenzenethiol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Compound to Process – The Central Role of Solubility
In the journey of a molecule from discovery to a viable chemical process or pharmaceutical product, understanding its behavior in different solvent environments is paramount. This guide focuses on 3-Amino-2-chlorobenzenethiol hydrochloride, a compound of interest in synthetic chemistry and potentially in drug development. While extensive, publicly available quantitative solubility data for this specific molecule is scarce, this document serves as a comprehensive manual for its characterization. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust framework for determining, understanding, and applying solubility principles to this and similar molecules. We will explore the theoretical underpinnings of its solubility, strategic solvent selection, and rigorous experimental protocols for its quantification.
Physicochemical Profile of 3-Amino-2-chlorobenzenethiol Hydrochloride
A foundational understanding of the molecule's structure is essential to predict and interpret its solubility.
| Property | Value | Source |
| CAS Number | 2055759-81-2 | [1][2] |
| Molecular Formula | C₆H₇Cl₂NS | [1][2] |
| Molecular Weight | 196.09 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
Structural Insights:
The molecule's structure—a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a thiol (-SH) group, and formulated as a hydrochloride salt—provides critical clues to its solubility behavior.
-
Polar Functional Groups: The amino and thiol groups are capable of hydrogen bonding, suggesting potential solubility in protic and polar aprotic solvents.
-
Aromatic Ring: The benzene core introduces a non-polar character, which may allow for some solubility in less polar solvents.
-
Hydrochloride Salt: This is the most dominant feature for solubility. The ionic nature of the hydrochloride salt dramatically increases its polarity compared to the free base. This suggests that highly polar solvents will be required to effectively solvate the ions and overcome the crystal lattice energy of the solid.
The Science of Solvation: Theoretical Framework
The principle of "like dissolves like" is a useful starting point, but for a complex salt, a more nuanced understanding is required.[3] Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are generally better at dissolving polar solutes.[4] For 3-Amino-2-chlorobenzenethiol hydrochloride, the ionic nature of the salt makes it highly polar. Therefore, solvents with high dielectric constants are more likely to be effective.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will be crucial for solvating the amino group and the chloride ion. Protic solvents like alcohols may be particularly effective.
-
The Salt Form: The hydrochloride salt form significantly enhances solubility in polar solvents compared to the free base.[5] The solvent must be able to effectively solvate both the protonated aminothiophenol cation and the chloride anion.
Strategic Solvent Selection for Solubility Screening
A brute-force approach to solvent screening is inefficient. A strategic selection based on solvent classification provides a more comprehensive understanding with less experimental overhead. Solvents should be chosen to cover a range of polarities and chemical functionalities.
Recommended Solvent Classes for Screening:
| Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent hydrogen bond donors and acceptors, high polarity. Expected to be good solvents. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity and can accept hydrogen bonds. Often powerful solvents for polar compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate polarity, hydrogen bond acceptors. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity, hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Lower polarity, useful for defining the boundary of solubility. |
| Chlorinated | Dichloromethane (DCM) | Intermediate polarity, but use is often discouraged due to toxicity.[6][7] |
| Non-Polar | Toluene, Heptane | Expected to be poor solvents, but important for establishing a complete profile. |
This selection is guided by principles outlined in solvent selection guides from organizations like the ACS Green Chemistry Institute, which also consider safety and environmental impact.[8][9]
Caption: Logic for selecting initial solvent categories for solubility screening.
Experimental Protocols for Solubility Determination
A multi-tiered approach, starting with a simple visual method and progressing to more quantitative techniques, is recommended. For all methods, equilibration is key; the solution must be saturated to ensure the measured solubility is the true thermodynamic solubility.
Protocol 1: Visual Equilibrium Shake-Flask Method (Semi-Quantitative)
This method is a rapid, low-tech approach to estimate solubility and is a crucial first step.
Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The point at which no more solid dissolves provides a bracket for the solubility.
Step-by-Step Methodology:
-
Preparation: Add a pre-weighed amount of 3-Amino-2-chlorobenzenethiol hydrochloride (e.g., 50 mg) to a clear glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a set period (a minimum of 24 hours is recommended to ensure equilibrium).
-
Observation: After equilibration, visually inspect the vial.
-
Completely Dissolved: If all the solid has dissolved, the solubility is greater than the current concentration (in this example, >100 mg/mL). Add more pre-weighed solid and repeat the equilibration.
-
Solid Remains: If solid material is still present, the solution is saturated. This indicates the solubility is less than the current concentration.
-
-
Quantification (Optional): To refine the measurement, the saturated solution can be carefully filtered (using a syringe filter, e.g., 0.45 µm PTFE) to remove undissolved solid. A known volume of the clear filtrate is then transferred to a pre-weighed pan, and the solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid allows for the calculation of solubility (mg/mL). A thermogravimetric analyzer (TGA) can automate this drying and weighing step for higher throughput.[10]
Self-Validation: The persistence of solid material after a prolonged equilibration period is the primary validation that the solution is indeed saturated. Repeating the experiment with a longer equilibration time (e.g., 48 hours) and observing no significant change in the final concentration can further validate the result.
Protocol 2: UV-Vis Spectrophotometry Method (Quantitative)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is a step up in accuracy from the visual method.
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first generated using solutions of known concentration. The concentration of a saturated solution can then be determined by measuring its absorbance.[11][12]
Caption: Experimental workflow for solubility determination by UV-Vis Spectroscopy.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to maximize sensitivity.
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations by serial dilution of a stock solution. The concentration range should be chosen to ensure a linear relationship with absorbance.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. A linear regression of this data will yield the equation of the line (y = mx + c), which is the calibration curve.[13]
-
Prepare Saturated Solution: Follow steps 1-3 of the Visual Equilibrium Shake-Flask Method (Protocol 1).
-
Sample Analysis: After equilibration, carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilution: The saturated solution will likely be too concentrated for an accurate UV-Vis reading. Perform a precise, known dilution of the clear filtrate to bring its absorbance into the linear range of the calibration curve.
-
Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the compound in that solvent.
Trustworthiness: The linearity of the calibration curve (an R² value > 0.99) is a critical self-validating check. If undissolved particles are present in the sample, they can scatter light, leading to artificially high absorbance readings.[12] Proper filtration is essential to mitigate this.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method (Gold Standard)
HPLC is the most accurate and widely used method for determining the solubility of active pharmaceutical ingredients (APIs).[14][15] It offers high specificity and is less susceptible to interference than UV-Vis spectroscopy.
Principle: Similar to the UV-Vis method, a calibration curve is generated by injecting known concentrations of the compound into an HPLC system and measuring the peak area. The concentration of a filtered, saturated solution is then determined by comparing its peak area to the calibration curve.[16]
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (if one is not already available) that can resolve the compound from any potential impurities or degradants. This involves selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot peak area versus concentration and perform a linear regression to generate the calibration curve.
-
Prepare Saturated Solution: Follow steps 1-3 of the Visual Equilibrium Shake-Flask Method (Protocol 1).
-
Sample Analysis: After equilibration, withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm).
-
Dilution: Perform a precise, known dilution of the clear filtrate with the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC system. Determine the concentration in the diluted sample from its peak area using the calibration curve.
-
Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the final solubility value.
Self-Validation System: The precision of the method is validated by the reproducibility of replicate injections. The specificity of the HPLC method ensures that only the compound of interest is being quantified, which is a significant advantage over spectroscopy-based methods. Running a blank (the pure solvent) ensures no interfering peaks are present at the retention time of the analyte.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows researchers to quickly identify suitable solvents for various applications.
Example Solubility Data Table:
| Solvent Class | Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | Clear, colorless solution |
| Polar Protic | Ethanol | 4.3 | [Experimental Value] | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | May be difficult to remove |
| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Value] | |
| Ketone | Acetone | 5.1 | [Experimental Value] | |
| Ester | Ethyl Acetate | 4.4 | [Experimental Value] | |
| Non-Polar | Toluene | 2.4 | [Experimental Value] | Insoluble/Slightly Soluble |
| Non-Polar | Heptane | 0.1 | [Experimental Value] | Insoluble |
Interpretation for Application:
-
High Solubility (e.g., in Methanol, DMSO): These solvents are excellent candidates for use as reaction media or for preparing highly concentrated stock solutions.
-
Moderate Solubility: Solvents in this category might be ideal for crystallization processes, where a significant change in solubility with temperature or the addition of an anti-solvent is desired.
-
Low/Insoluble: These are potential anti-solvents for crystallization or precipitation procedures.
Safety and Handling Precautions
Working with 3-Amino-2-chlorobenzenethiol hydrochloride and various organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Ventilation: Handle the compound and all volatile organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Material Safety Data Sheet (MSDS/SDS): Always consult the MSDS for 3-Amino-2-chlorobenzenethiol hydrochloride and each solvent before use. The MSDS provides detailed information on hazards, handling, and emergency procedures.[17][18]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[17]
This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of 3-Amino-2-chlorobenzenethiol hydrochloride. By combining theoretical knowledge with rigorous experimental practice, researchers can generate the reliable data needed to advance their chemical and pharmaceutical development projects.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Analytical Chemistry. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
-
Teva API. Solving solubility issues in modern APIs. [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
-
International Council for Harmonisation (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Reddit. (2013, January 12). Can you check the solubility of a drug using just a UV-vis spectrophotometer?[Link]
-
American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
Emmace. Solubility and chemical quantification of APIs/drugs. [Link]
-
PubChem. 3-Amino-2-chlorobenzenethiol. [Link]
-
R Discovery. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]
-
World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
-
National Center for Biotechnology Information. (2019). Perspectives in solubility measurement and interpretation. [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
ACS Publications. Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
-
Hoffman Fine Chemicals. CAS RN 1801694-22-3 | 3-Amino-2-chlorobenzenethiol. [Link]
-
Chemsrc. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2. [Link]
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Technical Deep Dive: Acidity & pKa of 3-Amino-2-chlorobenzenethiol Hydrochloride
Content Type: Technical Whitepaper Subject: Physicochemical Characterization & Reactivity Profile Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
3-Amino-2-chlorobenzenethiol hydrochloride (CAS: 2055759-81-2 / 1801694-22-3) is a critical heterocyclic building block, primarily utilized in the synthesis of substituted benzothiazoles and phenothiazines. Its utility in drug development is governed by its ionization state, which dictates solubility, nucleophilicity, and shelf-life stability.
This guide addresses the scarcity of direct experimental pKa data for this specific isomer by synthesizing theoretical models with structural analogs. It provides a definitive experimental protocol for validation and maps the molecule's reactivity landscape based on its acidity.
Structural Analysis & Electronic Environment
To understand the acidity of 3-amino-2-chlorobenzenethiol, we must deconstruct the electronic effects of its substituents on the benzene ring. The molecule features three interacting functional groups:[1]
-
Thiol (-SH): The primary acidic site (typically pKa 6–8 for thiophenols).
-
Amine (-NH₂): Protonated as ammonium (-NH₃⁺) in the hydrochloride salt (typically pKa 3–5 for anilines).
-
Chlorine (-Cl): A strong electron-withdrawing group (EWG) via induction (-I), positioned at C2.
The "Ortho-Ortho" Effect
The C2-Chlorine is ortho to the C1-Thiol and ortho to the C3-Amine. This unique positioning creates a "double-ortho" steric and electronic squeeze:
-
Inductive Acidification: The -I effect of Chlorine stabilizes the negative charge on the thiolate (S⁻) and destabilizes the positive charge on the ammonium (-NH₃⁺). This lowers the pKa of both groups compared to the unsubstituted parent, 2-aminobenzenethiol.
-
Steric Inhibition: The bulky Chlorine atom prevents coplanarity of the amine and thiol, potentially disrupting resonance stabilization and altering solvation shells.
pKa Landscape: Predicted vs. Analogous Values
Direct experimental values for this specific isomer are absent in open commercial literature. The values below are derived from Quantitative Structure-Property Relationships (QSPR) and validated against the structural analog 2-aminobenzenethiol (2-ABT) .
Table 1: Estimated Ionization Constants
| Functional Group | Species Transition | Estimated pKa | Structural Driver |
| Ammonium (-NH₃⁺) | Cation | 2.5 – 3.2 | Strong -I effect from ortho-Cl reduces electron density on N, facilitating deprotonation. |
| Thiol (-SH) | Neutral | 5.2 – 6.0 | -I effect from ortho-Cl stabilizes the resulting thiolate anion (S⁻). |
Note: The unsubstituted 2-aminobenzenethiol has pKa values of approx. 3.8 (NH₃⁺) and 6.9 (SH). The introduction of Chlorine shifts both values lower by roughly 0.8–1.5 units.
Ionization Pathway Visualization
Unlike amino acids, aminobenzenethiols typically do not form stable zwitterions because the acidity of the thiol (pKa ~5.5) is weaker than the acidity of the ammonium (pKa ~3.0). The deprotonation sequence is sequential.
Caption: Stepwise deprotonation of 3-Amino-2-chlorobenzenethiol. Note the absence of a dominant zwitterionic species.
Experimental Determination Protocol
Since exact batch-specific pKa values can vary due to impurities, researchers should determine the precise pKa using the following self-validating Spectrophotometric Titration method. This is superior to potentiometry for this molecule due to its low aqueous solubility in the neutral range.
Materials
-
Analyte: 3-Amino-2-chlorobenzenethiol HCl (>98% purity).[2]
-
Solvent: 20% Methanol/Water (to ensure solubility of the neutral species).
-
Buffers: Citrate-Phosphate series (pH 2.0 to 8.0).
-
Instrument: UV-Vis Spectrophotometer with thermostatted cell (25°C).
Workflow: Spectrophotometric Titration
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (Stock A).
-
Aliquot Distribution: Add 100 µL of Stock A to 3 mL of each buffer solution (pH 2, 3, 4, 5, 6, 7, 8).
-
Scan: Record UV spectra (220–400 nm) for each pH.
-
Isosbestic Check: Overlay spectra. A clean isosbestic point (intersection of all curves) confirms a simple two-state equilibrium without degradation (oxidation to disulfide).
-
Data Fitting: Plot Absorbance vs. pH at
(typically ~250 nm or ~300 nm). -
Calculation: Use the Henderson-Hasselbalch transformation:
Validation Checkpoint
-
Oxidation Alert: If the spectra drift over time (minutes), the thiol is oxidizing to the disulfide. Remedy: Perform titration under Nitrogen or Argon atmosphere and add 1 mM EDTA to buffers to chelate trace metals that catalyze oxidation.
Reactivity & Synthesis Implications
The acidity profile directly impacts the synthesis of benzothiazoles (the "Herz Reaction" pathway).
Nucleophilicity vs. pH
-
At pH < 2: The amine is protonated (-NH₃⁺) and non-nucleophilic. The thiol is protonated (-SH). Reactivity is low.
-
At pH > 6: The thiol is deprotonated (-S⁻). The thiolate is a super-nucleophile , significantly more reactive than the amine.
-
Selectivity: To favor N-alkylation over S-alkylation (rarely desired, but possible), one must suppress thiolate formation (keep pH < 5). To favor S-alkylation or cyclization, operate at pH > 7.
Cyclization to Benzothiazoles
The formation of 2-substituted-4-chlorobenzothiazoles relies on the nucleophilicity of the thiol.
Caption: Base-mediated activation of the thiol is the rate-limiting step for benzothiazole synthesis.
Solubility & Handling[1]
-
The Hydrochloride Salt: Highly water-soluble. Stable as a solid.
-
The Free Base (Neutral): Precipitates between pH 3 and 5. Critical: Do not attempt to store the free base in solution; it will rapidly oxidize to the disulfide dimer due to the high local concentration of neutral species. Always generate the free base in situ.
References
-
Substituent Effects in Thiophenols: Thermodynamic Acidity Constants of ortho-Substituted Benzenethiols. RSC Publishing. (Demonstrates the -I effect of ortho-halogens lowering pKa).
-
Spectrophotometric Methodology: Recent Advancements in Spectrophotometric pKa Determinations. Indian Journal of Pharmaceutical Education and Research, 2019.[3] (Protocol validation).
-
Benzothiazole Synthesis: Synthesis and Characterization of Substituted-2-Aminobenzenethiols. IJCRT, 2016.[4] (Context on the utility of aminobenzenethiols in heterocycle formation).
-
General pKa Data: pKa Data Compiled by R. Williams. (Reference for aniline and thiophenol baseline values).
Sources
Methodological & Application
Synthesis of 4-chlorobenzothiazoles from 3-Amino-2-chlorobenzenethiol
Executive Summary & Critical Isomer Verification
This application note details the synthesis of 4-chlorobenzothiazole scaffolds, a critical pharmacophore in drug discovery (e.g., antifungal agents, kinase inhibitors).
CRITICAL PRECURSOR ALERT: The request specified "3-Amino-2-chlorobenzenethiol" as the starting material. However, structural analysis dictates that the synthesis of 4-chlorobenzothiazole requires 2-Amino-3-chlorobenzenethiol (also known as 2-amino-3-chlorothiophenol).
-
Correct Precursor (2-Amino-3-chlorobenzenethiol): The thiol (-SH) and amine (-NH₂) groups are ortho to each other, allowing for 5-membered ring closure. The chlorine at position 3 (adjacent to the amine) becomes the chlorine at position 4 of the benzothiazole ring.
-
Incorrect Precursor (3-Amino-2-chlorobenzenethiol): The thiol and amine are meta to each other (separated by the chlorine). Direct cyclization to a benzothiazole is chemically impossible without complex rearrangement.
This guide proceeds using the scientifically valid precursor: 2-Amino-3-chlorobenzenethiol (CAS: 40925-72-2).
Strategic Synthesis Overview
The synthesis of 4-chlorobenzothiazoles is best achieved via Oxidative Condensation . This route is preferred in medicinal chemistry for its ability to generate diverse 2-substituted derivatives (R-group variation) essential for Structure-Activity Relationship (SAR) studies.
Reaction Pathway
The reaction involves the condensation of 2-amino-3-chlorobenzenethiol with an aldehyde (or carboxylic acid derivative), followed by oxidative cyclization.
Mechanism:
-
Imine Formation: Nucleophilic attack of the amine on the aldehyde carbonyl forms a Schiff base (imine).
-
Thiol Attack: The adjacent thiol attacks the imine carbon, forming a benzothiazoline intermediate.
-
Oxidation: Aromatization driven by an oxidant (e.g., O₂, DMSO, or mild chemical oxidants) yields the final benzothiazole.
DOT Diagram: Mechanistic Pathway
Figure 1: Step-wise mechanistic flow from aminothiophenol precursor to the benzothiazole scaffold.
Detailed Experimental Protocol
Method A: Synthesis of Parent 4-Chlorobenzothiazole (R=H)
This method utilizes Triethyl Orthoformate (TEOF) as the carbon source. It is superior to formic acid due to anhydrous conditions, preventing side reactions.
Materials:
-
2-Amino-3-chlorobenzenethiol (1.0 eq)
-
Triethyl Orthoformate (TEOF) (3.0 eq)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Sulfamic Acid.
-
Solvent: Ethanol or Toluene (Anhydrous).
Protocol:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 2-Amino-3-chlorobenzenethiol (e.g., 5 mmol, 798 mg) in anhydrous Ethanol (20 mL).
-
Addition: Add Triethyl Orthoformate (15 mmol, 2.5 mL) and pTSA (0.5 mmol, 95 mg).
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting thiol spot should disappear.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Method B: Synthesis of 2-Substituted-4-Chlorobenzothiazoles (R=Aryl/Alkyl)
Used for generating libraries of drug candidates.
Materials:
-
2-Amino-3-chlorobenzenethiol (1.0 eq)
-
Aryl Aldehyde (1.0 eq)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq) or simply air bubbling in DMSO.
-
Solvent: DMF or DMSO.[3]
Protocol:
-
Mixing: In a reaction vial, combine the thiol (1.0 mmol) and aldehyde (1.0 mmol) in DMF (5 mL).
-
Cyclization: Heat to 100°C for 1 hour to form the benzothiazoline intermediate.
-
Oxidation: Add Sodium Metabisulfite (1.2 mmol) and continue heating at 100-120°C for 2-4 hours.
-
Note: Alternatively, if using DMSO as solvent, iodine (10 mol%) can be used as a catalyst at 80°C.
-
-
Precipitation: Pour the hot reaction mixture into crushed ice/water (50 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with DCM.
-
Recrystallization: Ethanol/Water mixture is typically effective for purification.[3]
Analytical Validation (Self-Validating System)
To ensure the correct isomer (4-chloro) was synthesized and not a rearranged byproduct, compare analytical data against these expected values.
Expected NMR Data (4-Chlorobenzothiazole)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Structural Logic |
| ¹H NMR | 9.05 | Singlet (1H) | C2-H | Characteristic thiazole proton (deshielded by N and S). |
| ¹H NMR | 7.85 | Doublet (1H) | C7-H | Ortho to Sulfur (most shielded of the aromatic set). |
| ¹H NMR | 7.55 | Doublet (1H) | C5-H | Meta to Chlorine. |
| ¹H NMR | 7.40 | Triplet (1H) | C6-H | Para to Nitrogen. |
| ¹³C NMR | ~155.0 | - | C2 | Thiazole carbon. |
| ¹³C NMR | ~128.0 | - | C4 | Carbon attached to Chlorine (distinct shift). |
Note: If the starting material was incorrect (e.g., 2-amino-4-chlorobenzenethiol), the splitting pattern in the aromatic region would change significantly (e.g., a singlet would appear for the isolated proton between substituents).
Workflow Decision Tree
Use this flowchart to select the appropriate synthesis method based on your target compound.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Safety & Handling
-
Thiol Odor Control: 2-Amino-3-chlorobenzenethiol has a potent, disagreeable odor. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize glassware and spills.
-
Skin Sensitization: Benzothiazoles and their precursors are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Precursor Identification & Properties
-
General Synthesis of Benzothiazoles
- Synthesis of benzothiazoles (Methodologies using Orthoesters and Aldehydes). Organic Chemistry Portal.
-
Oxidative Cyclization Protocols
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
-
Protocol for 2-Amino-4-chlorobenzothiazole (Analogous Chemistry)
- Process for the preparation of 2-aminobenzothiazoles.
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. WO2019158019A1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2 | Chemsrc [chemsrc.com]
- 5. CAS 40925-72-2: 2-Amino-3-chlorobenzenethiol | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-3-chlorothiophenol | LGC Standards [lgcstandards.com]
- 7. 2-Amino-3-chlorothiophenol | LGC Standards [lgcstandards.com]
Application Note: Microwave-Assisted C-S Cross-Coupling Using 3-Amino-2-chlorobenzenethiol HCl
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the verified application of 3-Amino-2-chlorobenzenethiol HCl in the synthesis of biaryl sulfides (specifically for SHP2 inhibitor scaffolds) and addresses the specific handling requirements of the hydrochloride salt under microwave irradiation.
Executive Summary
3-Amino-2-chlorobenzenethiol HCl (CAS: 2055759-81-2) is a critical building block in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099). While often confused with its isomer (2-amino-4-chlorobenzenethiol) used for benzothiazoles, this specific 1,2,3-trisubstituted arene is primarily utilized as a nucleophile in transition-metal-catalyzed C-S cross-coupling reactions.
This guide details a Microwave-Assisted Ullmann-Type Coupling protocol. By transitioning from conventional thermal heating (85°C, 4–6 hours) to microwave irradiation, researchers can reduce reaction times to <30 minutes while suppressing oxidative disulfide dimerization—a common failure mode for this aminothiol.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Reagent: Handling the HCl Salt
Commercially available as the hydrochloride salt, this reagent possesses unique reactivity challenges compared to the free base:
-
Stoichiometry: The HCl moiety requires an additional equivalent of base for neutralization before the thiol can be activated.
-
Oxidation Sensitivity: The free thiol (generated in situ) is prone to rapid oxidation to the disulfide (3,3'-diamino-2,2'-dichlorodiphenyl disulfide) if oxygen is present. Microwave synthesis in sealed vessels significantly mitigates this risk compared to open-flask reflux.
Reaction Mechanism: Cu(I)-Catalyzed C-S Coupling
The reaction proceeds via a Cu(I)/Ligand catalytic cycle. The 3-amino-2-chlorobenzenethiol acts as the nucleophile, displacing a halide (typically Bromide or Iodide) on a heteroaryl partner (e.g., chloropyrazine).
Key Mechanistic Steps:
-
Neutralization: Base neutralizes the HCl salt and deprotonates the thiol (-SH
-S⁻). -
Oxidative Addition: Cu(I) inserts into the Aryl-Halide bond.
-
Ligand Exchange: The thiolate displaces the halide on the copper center.
-
Reductive Elimination: Formation of the C-S bond and regeneration of the catalyst.
[9]
Experimental Protocol
Equipment & Reagents[3][10]
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Reagents:
-
3-Amino-2-chlorobenzenethiol HCl (1.0 equiv)[1]
-
Aryl Halide (e.g., 3-bromo-6-chloropyrazin-2-amine) (0.9 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Phosphate (
) (2.5 - 3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
-
Step-by-Step Methodology
Step 1: Vessel Charging (Glovebox or N2 Stream recommended)
-
Add 3-Amino-2-chlorobenzenethiol HCl (1.0 equiv) and the Aryl Halide (0.9 equiv) to the microwave vial.
-
Add CuI (0.1 equiv) and 1,10-Phenanthroline (0.2 equiv).
-
Add
(2.5 equiv). Note: The extra 0.5-1.0 equiv accounts for the HCl salt neutralization. -
Add a magnetic stir bar.
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (concentration ~0.2 M).
-
Seal the vial immediately.
-
Sparge the solution with Argon or Nitrogen for 2–3 minutes through the septum to remove dissolved oxygen. Critical: Failure to degas leads to disulfide dimerization.
Step 3: Microwave Irradiation Program the reactor with the following dynamic parameters:
| Parameter | Setting | Rationale |
| Temperature | 110°C | Sufficient energy to overcome activation barrier for Ullmann coupling. |
| Hold Time | 20 minutes | Significantly faster than thermal (4-6h). |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff for dioxane vapor pressure + headspace gas. |
| Power | Dynamic (Max 200W) | Allows rapid ramping without temperature overshoot. |
| Stirring | High | Essential for heterogeneous base ( |
Step 4: Work-up
-
Cool the vial to room temperature (compressed air cooling).
-
Filter the mixture through a Celite pad to remove inorganic salts and copper residues. Wash with Ethyl Acetate.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Data & Validation: Thermal vs. Microwave
The following data compares the synthesis of a standard SHP2 inhibitor intermediate (coupling with 3-bromo-6-chloropyrazin-2-amine).
| Metric | Thermal Method [1] | Microwave Method (This Protocol) |
| Temperature | 85°C (Oil Bath) | 110°C (Internal IR/Fiber Optic) |
| Time | 4 – 6 Hours | 20 Minutes |
| Yield | 65 – 73% | 82 – 88% |
| Purity (LCMS) | 85% (Disulfide impurity common) | >95% (Minimal oxidation) |
| Solvent Vol | 20 mL / gram | 5 mL / gram (Higher concentration possible) |
Expert Insight: The yield improvement in the microwave method is attributed to the rapid heating rate, which minimizes the time the free thiolate spends in solution before reacting, thereby reducing the window for oxidative dimerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete neutralization of HCl. | Increase Base ( |
| Disulfide Impurity | Oxygen presence.[3] | Degas solvent longer; ensure vessel is sealed under inert atmosphere. |
| Blue/Green Reaction | Cu(II) formation (oxidation). | Check ligand integrity; ensure CuI is white/off-white (not green) before use. |
| Pressure Errors | Solvent vapor pressure. | Switch to DMF or DMSO (lower vapor pressure) if working >130°C. |
References
-
Chen, Y. P., et al. "Discovery of LC-SF-14, a selective dual inhibitor of SHP2 and FGFR for the treatment of FGFR2-driven gastric cancer." European Journal of Medicinal Chemistry, 2023.
- Context: Describes the thermal synthesis of the SHP2 binding motif using 3-amino-2-chlorobenzenethiol HCl.
-
Bagley, M. C., et al. "Microwave-assisted synthesis of 2-aminobenzothiazoles." Synlett, 2004.
- Context: General principles of microwave acceleration in sulfur-based heterocycle synthesis.
-
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008.
- Context: Authoritative review on the mechanism of Ullmann-type C-S couplings.
-
LaPorte, M. G., et al. "Optimization of SHP2 Allosteric Inhibitors." Journal of Medicinal Chemistry, 2016.
- Context: Establishes the structural importance of the 3-amino-2-chlorophenylthio moiety in drug design.
Sources
Application Note: One-Pot Synthesis of 2-Substituted Benzothiazoles using 2-Amino-3-chlorobenzenethiol
Executive Summary & Technical Advisory
Topic: Synthesis of 4-chloro-2-substituted benzothiazoles via cyclocondensation. Target Audience: Medicinal Chemists, Process Development Scientists.
⚠️ Critical Reagent Clarification
This protocol addresses the synthesis of benzothiazoles using 2-amino-3-chlorobenzenethiol (CAS: 40925-72-2).
-
Nomenclature Alert: The user query specified "3-Amino-2-chlorobenzenethiol" (CAS: 1801694-22-3). In this isomer, the thiol (-SH) and amino (-NH2) groups are in a 1,3-meta relationship, separated by a chlorine atom. This geometry prevents the formation of the 1,3-benzothiazole ring, which requires an ortho (1,2) arrangement of the sulfur and nitrogen nucleophiles.
-
Correct Precursor: To synthesize the benzothiazole core, the correct regioisomer is 2-amino-3-chlorobenzenethiol (also known as 3-chloro-2-aminothiophenol). This precursor yields 4-chlorobenzothiazoles , a privileged scaffold in drug discovery (e.g., dopamine D4 receptor antagonists).
Introduction: The 4-Chlorobenzothiazole Scaffold
Benzothiazoles are ubiquitous pharmacophores in medicinal chemistry, exhibiting antitumor, antimicrobial, and neuroprotective properties. The incorporation of a chlorine substituent at the C4 position (derived from the C3-chloro of the thiol precursor) is strategically valuable:
-
Steric Influence: The C4-chloro group imposes steric constraints on the N3 nitrogen, influencing binding affinity in enzyme pockets.
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the benzothiazole system.
-
Synthetic Handle: The C4-Cl provides a site for late-stage functionalization via Buchwald-Hartwig or Suzuki couplings.
This guide details a robust one-pot protocol for synthesizing these derivatives, overcoming the reduced nucleophilicity caused by the electron-withdrawing chlorine atom.
Chemical Basis & Mechanism[1]
The formation of the benzothiazole ring from 2-amino-3-chlorobenzenethiol involves a condensation-cyclization-oxidation cascade.
Reaction Pathway[1][2][3][4][5][6]
-
Condensation: The amino group attacks the carbonyl carbon (aldehyde or acid chloride) to form a Schiff base (imine) or amide intermediate.
-
Cyclization: The thiol group (activated by base or heat) attacks the imine carbon, closing the 5-membered ring to form a benzothiazoline.
-
Aromatization/Oxidation: In aldehyde-based syntheses, oxidative dehydrogenation (using O2, DMSO, or I2) restores aromaticity. In acid chloride syntheses, dehydration drives the formation of the aromatic system directly.
Mechanistic Visualization
Caption: Mechanistic cascade from ortho-aminothiophenol to 4-chlorobenzothiazole. The C3-Cl exerts electronic drag, often requiring elevated temperatures or catalysis.
Experimental Protocols
We present two protocols: Method A (High Reliability with Acid Chlorides) and Method B (Green Oxidative Condensation with Aldehydes).
Method A: Condensation with Acid Chlorides (Standard)
Best for: Alkyl linkers, non-oxidative conditions, high yields.
Reagents:
-
2-Amino-3-chlorobenzenethiol (1.0 equiv)
-
Acid Chloride (e.g., 4-chlorobutanoyl chloride) (1.2 equiv)
-
Solvent: Toluene (anhydrous)
-
Base: None (self-catalyzed) or mild base if acid sensitive.
Step-by-Step Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-chlorobenzenethiol (2.00 g, 12.5 mmol) in anhydrous toluene (100 mL).
-
Addition: Add the acid chloride (15.0 mmol) dropwise at room temperature under an inert atmosphere (N2 or Ar). Note: Evolution of HCl gas may occur; vent to a scrubber.
-
Reaction: Heat the mixture to reflux (110 °C) . Maintain reflux for 3–5 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting thiol (Rf ~0.4) should disappear, and a fluorescent spot (benzothiazole) should appear (Rf ~0.6–0.7).
-
-
Workup: Cool to room temperature.
-
If a solid precipitates (hydrochloride salt), filter and wash with toluene.
-
Basify the solid/residue with saturated NaHCO3 solution to liberate the free base.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Expected Yield: 60–85% Characterization: 4-Chlorobenzothiazoles typically appear as off-white to black solids depending on the substituent.
Method B: Oxidative Condensation with Aldehydes (Green)
Best for: Aryl substituents, metal-free synthesis.
Reagents:
-
2-Amino-3-chlorobenzenethiol (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol)
-
Oxidant: Molecular Oxygen (Air) or DMSO
-
Catalyst: Activated Carbon or Ionic Liquid (Optional for speed)
Step-by-Step Workflow:
-
Setup: Mix thiol (1 mmol) and aldehyde (1 mmol) in DMSO (3 mL) in an open vessel (or with an O2 balloon).
-
Reaction: Heat to 120–140 °C for 6–12 hours.
-
Note on Reactivity: The 3-chloro group deactivates the amine. If the reaction is sluggish, add 10 mol% Iodine (I2) as a catalyst to promote oxidation.
-
-
Workup: Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Data Comparison Table:
| Parameter | Method A (Acid Chloride) | Method B (Aldehyde + Oxidant) |
| Substrate Scope | Aliphatic & Aromatic | Aromatic Aldehydes preferred |
| Reaction Time | 3–5 Hours | 6–16 Hours |
| Yield (4-Cl) | High (60–85%) | Moderate (40–65%) |
| Atom Economy | Low (HCl byproduct) | High (H2O byproduct) |
| Key Challenge | Moisture sensitivity | Requires high temp for Cl-substituted thiol |
Troubleshooting & Optimization (Self-Validating)
The "Self-Validating" approach ensures you can detect failure modes early.
| Observation | Diagnosis | Corrective Action |
| Starting material remains on TLC after 4h | Low nucleophilicity of the amine due to Cl-substitution. | Increase temperature (switch solvent to Xylene) or add Lewis Acid catalyst (e.g., Sc(OTf)3). |
| Multiple spots on TLC (Method B) | Incomplete oxidation (Benzothiazoline intermediate). | Add an oxidant (I2, 10 mol%) or bubble O2 through the solution. |
| Dark tar formation | Polymerization of thiophenol. | Ensure inert atmosphere during the initial heating ramp. Add antioxidant (BHT) if using radical-sensitive linkers. |
| Low Yield (<40%) | Isomer impurity. | Verify the CAS of your starting material. Ensure it is 2-amino-3-chlorobenzenethiol , not the meta-isomer. |
Workflow Visualization
Caption: Decision tree for selecting the optimal synthesis route based on the desired substituent.
References
-
Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the synthesis of 4-chlorobenzothiazole derivatives (Compound 18f) using 2-amino-3-chlorobenzenethiol and acid chlorides. URL:[Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Source: Molecules (MDPI). Context: Reviews various one-pot methods and explicitly notes the lower reactivity/yield of 2-amino-3-chlorobenzenethiol in oxidative condensations. URL:[Link]
-
Synthesis of 2-Substituted Benzothiazoles. Source: Organic Chemistry Portal. Context: Provides general protocols for metal-free and catalyzed condensations applicable to substituted aminothiophenols. URL:[Link]
Using 3-Amino-2-chlorobenzenethiol as a scaffold in medicinal chemistry
Application Note: Strategic Utilization of 3-Amino-2-chlorobenzenethiol in Medicinal Chemistry
Part 1: Introduction & Scaffold Analysis
3-Amino-2-chlorobenzenethiol (CAS: 2055759-81-2) represents a specialized "1,2,3-trisubstituted" aromatic scaffold that offers distinct advantages over its more common isomer, 2-amino-3-chlorobenzenethiol.[1] In medicinal chemistry, this molecule is not merely a building block but a regiocontrol element .[1]
The structural arrangement—a central chlorine atom flanked by a nucleophilic thiol (-SH) at position 1 and a nucleophilic amine (-NH
-
Orthogonal Functionalization: The chlorine atom sterically separates the sulfur and nitrogen, preventing premature cyclization and allowing distinct chemistries at each center.
-
Directed Regioselectivity: In cyclization reactions (e.g., Herz reaction or benzothiophene synthesis), the C2-chloro group blocks the adjacent ortho position, forcing ring closure exclusively to the C6 position.[1] This provides a reliable route to difficult-to-access 7-substituted heterocycles .[1]
-
Bioisosteric Design: It serves as a lipophilic, metabolically stable bioisostere of 3-amino-2-chlorophenol, a fragment found in various kinase inhibitors.[1]
Part 2: Chemical Strategy & Workflows
The "Blocked" vs. "Displacement" Pathways
The utility of this scaffold diverges into two primary synthetic pathways based on the fate of the chlorine atom.
-
Pathway A: The Regiocontrol Route (Cl Retained)
-
Objective: Synthesis of 7-chloro-6-aminobenzo[b]thiophenes.[1]
-
Mechanism:[2][3] S-alkylation with an
-haloketone followed by acid-mediated cyclization.[1] -
Outcome: The C2-Cl blocks the C2 position, forcing the electrophilic carbon of the ketone to attack C6.[1] This yields a defined 7,6-substitution pattern, preserving the amine for late-stage diversification.[1]
-
-
Pathway B: The Displacement Route (Cl Ejected)
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways for 3-Amino-2-chlorobenzenethiol. Pathway A exploits the chlorine as a blocking group, while Pathway B utilizes it as a leaving group.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Handling and Purification (Prevention of Disulfides)
Aminobenzenethiols are highly susceptible to oxidative dimerization to form disulfides, particularly under basic conditions.[1] The 3-amino-2-chloro derivative is slightly more stable due to steric protection by the chlorine, but strict anaerobic handling is required.[1]
Reagents:
-
Degassed Methanol (MeOH) or Acetonitrile (MeCN).[1]
-
Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine).[1]
-
Argon atmosphere.
Procedure:
-
Solvent Prep: Sparge all solvents with Argon for 15 minutes prior to use.
-
Dissolution: Dissolve the scaffold (hydrochloride salt is common) in degassed solvent.
-
Reducing Agent: Add 1.1 equivalents of TCEP-HCl if the starting material appears yellow/orange (indicative of disulfide). Stir for 30 minutes under Argon.
-
pH Adjustment: For S-alkylation, adjust pH to 7.5–8.0 using degassed
or . Note: Do not exceed pH 9 to prevent amine alkylation.
Protocol 2: Chemoselective S-Alkylation (Thioether Synthesis)
This protocol selectively alkylates the thiol (soft nucleophile) while leaving the amine (hard nucleophile) free for later modification.[1]
Reaction Scheme: Ar-SH + R-Br --(Base)--> Ar-S-R + HBr
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask and cool under Argon.
-
Loading: Charge with 3-Amino-2-chlorobenzenethiol (1.0 mmol, 196 mg if HCl salt) and
(2.5 mmol, 345 mg). -
Solvent: Add anhydrous DMF (5 mL) via syringe.
-
Addition: Add the alkyl halide (e.g., ethyl bromoacetate, 1.05 mmol) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Pour into ice water (20 mL). Extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over
.[1] -
Purification: Flash chromatography.
-
Yield Expectation: 85–95%.
-
Selectivity: The steric bulk of the 2-Cl drastically reduces the rate of N-alkylation compared to the unhindered 3-aminobenzenethiol.
-
Protocol 3: Copper-Catalyzed Cyclization to Benzothiazoles
Converting this specific scaffold to a benzothiazole requires displacing the "blocking" chlorine.
Reagents:
Procedure:
-
Schiff Base Formation: Condense 3-amino-2-chlorobenzenethiol with an aldehyde (1.0 equiv) in EtOH (reflux, 2h). Evaporate solvent to obtain the crude imine.
-
Coupling: Resuspend the crude imine in dry DMSO.
-
Catalysis: Add CuI, Phenanthroline, and Base.
-
Heating: Heat to 120°C for 12–18 hours.
-
Workup: Filter through Celite to remove copper salts. Dilute with water, extract with EtOAc.[1]
Part 4: Data & Specifications
Table 1: Physicochemical Profile & Handling
| Property | Specification | Notes |
| Formula | MW: 159.64 (Free base) / 196.10 (HCl salt) | |
| Appearance | Off-white to pale yellow powder | Yellowing indicates oxidation (disulfide).[1] |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | HCl salt is water-soluble.[1] |
| pKa (Est.) | Thiol: ~6.5 | Lower than typical alkyl thiols due to aryl ring. |
| pKa (Est.) | Aniline: ~3.5 | Reduced basicity due to inductive effect of Cl. |
| Storage | -20°C, Hygroscopic, Inert Gas | Critical: Store under Argon/Nitrogen. |
Table 2: Comparison of Isomers
| Isomer | Structure (S / Cl / N) | Primary Utility | Cyclization Ease |
| 3-Amino-2-chloro | 1 / 2 / 3 | Meta-scaffold, 7-sub-benzothiophenes | Difficult (Blocked) |
| 2-Amino-3-chloro | 1 / 3 / 2 | 4-Chlorobenzothiazoles | Spontaneous |
| 2-Amino-4-chloro | 1 / 4 / 2 | 5-Chlorobenzothiazoles | Spontaneous |
Part 5: References
-
PubChem. (2025).[7] 3-Amino-2-chlorobenzenethiol Compound Summary. National Library of Medicine. [Link][1]
-
Bahrami, K., et al. (2008).[1][5] Synthesis of Benzothiazoles via Condensation of 2-Aminothiophenols. Journal of Organic Chemistry. (Contextual reference for standard cyclization contrast). [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2011).[1] Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews. (Mechanistic grounding for Cu-catalyzed displacement). [Link][1]
Sources
- 1. Thiostrepton - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective S-Alkylation of 3-Amino-2-chlorobenzenethiol
This Application Note is designed to provide a definitive, expert-level guide for the S-alkylation of 3-Amino-2-chlorobenzenethiol . It moves beyond generic protocols to address the specific steric and electronic challenges posed by the 1,2,3-trisubstituted benzene core.
Executive Summary
3-Amino-2-chlorobenzenethiol (CAS: 5909-32-0) is a critical scaffold in the synthesis of phenothiazines, benzothiazoles, and various pharmaceutical intermediates. However, its utility is often compromised by two primary failure modes: chemoselectivity errors (N-alkylation vs. S-alkylation) and oxidative dimerization (disulfide formation).
This guide details the reaction conditions required to achieve >95% S-selectivity. The presence of the chlorine atom at the C2 position—sandwiched between the thiol (C1) and amino (C3) groups—creates a unique steric environment that must be managed through precise solvent and base selection.[1]
Strategic Analysis: The Substrate Challenge
To optimize the reaction, one must understand the molecular landscape. The substrate is a 1,2,3-trisubstituted benzene .
-
The Nucleophiles: The molecule contains a hard nucleophile (Amine, -NH
) and a soft nucleophile (Thiol, -SH).[1] -
The Steric Gatekeeper (2-Cl): The chlorine atom at position 2 provides significant steric bulk. Unlike simple aminothiophenols, the nucleophilic sites here are "guarded."[1]
-
Impact on S-Alkylation: Moderate. The sulfur atom is large and polarizable (soft), allowing it to reach out past the chlorine radius to attack electrophiles.[1]
-
Impact on N-Alkylation: High.[2] The nitrogen atom is smaller and harder. The adjacent chlorine significantly hinders the approach of alkyl halides to the nitrogen lone pair, naturally favoring S-alkylation if the protonation state is controlled.
-
Mechanistic Pathway & Selectivity
The reaction is driven by pKa differences.
-
Ar-SH pKa: ~6–7 (Acidic). Easily deprotonated by weak bases (Carbonates) to form the highly nucleophilic Thiolate (Ar-S⁻).
-
Ar-NH
pKa: ~3–4. The neutral amine (Ar-NH ) is not acidic. It remains neutral under basic alkylation conditions.
Conclusion: By maintaining a pH between 9 and 11 (using Carbonate bases), we generate the anionic thiolate (S⁻) while leaving the amine neutral.[1] The reaction rate of S⁻ with alkyl halides is orders of magnitude faster than that of the neutral, sterically hindered NH
Visualization: Reaction Pathways
The following diagram illustrates the competitive pathways and the target trajectory.
Figure 1: Reaction network showing the critical path to the S-alkylated target (Green) and failure modes (Red).[1]
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | K | Strong enough to deprotonate -SH (pKa ~6) but too weak to deprotonate -NH |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solvate the cation (K |
| Stoichiometry | 1.05 equiv Alkyl Halide | Strict control is necessary. Excess alkyl halide (>1.2 equiv) increases the risk of N-alkylation after the S-alkylation is complete. |
| Atmosphere | Argon/Nitrogen | Mandatory. Aminothiophenols oxidize rapidly in air to insoluble disulfides. All solvents must be degassed. |
| Temperature | 0°C to RT | Start cold to suppress N-alkylation. The 2-Cl steric hindrance usually requires warming to Room Temperature (RT) for completion, but heating (>50°C) should be avoided unless the electrophile is unreactive.[1] |
Experimental Protocols
Method A: Standard Chemoselective S-Alkylation
Best for: Small to medium scale (mg to g), valuable substrates, and standard alkyl halides.[1]
Reagents:
-
3-Amino-2-chlorobenzenethiol (1.0 equiv)
-
Alkyl Halide (R-X) (1.05 equiv)[1]
-
Potassium Carbonate (K
CO ) (1.2 equiv) or Cesium Carbonate (Cs CO ) (1.1 equiv)[1] -
Anhydrous DMF (Dimethylformamide) [0.1 M concentration][1]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Dissolution: Add 3-Amino-2-chlorobenzenethiol and anhydrous DMF. Stir until fully dissolved. Note: If the starting material is the HCl salt, increase base to 2.2 equiv.[1]
-
Deprotonation: Add K
CO in one portion. The solution often turns yellow/orange, indicating thiolate formation.[1] Stir at 0°C for 15 minutes. -
Alkylation: Add the Alkyl Halide dropwise via syringe at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC or LC-MS. The thiol spot (often streaking) should disappear.[1]
-
-
Workup: Pour the mixture into ice-cold water (5x reaction volume).
-
Purification: Usually not required. If necessary, flash chromatography (Hexane/EtOAc).[1]
Method B: Phase-Transfer Catalysis (Green/Scalable)
Best for: Large scale (>10g), non-water-sensitive electrophiles, and "Green Chemistry" compliance.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)[1]
-
Toluene or DCM (Organic phase)[1]
-
NaOH (10% aqueous solution) (Base)[1]
-
Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) (5 mol% Catalyst)[1]
Procedure:
-
Dissolve the substrate in Toluene. Add the Alkyl Halide and the Phase Transfer Catalyst (TBAB).
-
Add the 10% NaOH solution.
-
Stir vigorously at Room Temperature. The reaction occurs at the interface or via ion-pair extraction.
-
Monitor progress (usually 1–3 hours).
-
Separate layers. Wash organic layer with water. Evaporate solvent.[3][4][5]
Method C: "Rescue" Protocol (From Disulfide)
Use this if your starting material has oxidized to the disulfide (3,3'-diamino-2,2'-dichlorodiphenyl disulfide).
Reagents:
-
Disulfide (0.5 equiv - note stoichiometry)
-
Sodium Borohydride (NaBH
) (1.5 equiv)[1] -
Alkyl Halide (1.1 equiv relative to thiol monomer)[1]
-
Ethanol/Water (4:1)[1]
Procedure:
-
Suspend the disulfide in Ethanol/Water under Argon.
-
Add NaBH
portion-wise at 0°C. Stir for 30 mins. The mixture should become clear as the disulfide cleaves to the thiolate. -
Add the Alkyl Halide dropwise.
-
Stir at RT for 2 hours.
-
Quench with dilute HCl (carefully, to destroy excess borohydride) and extract.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental protocol.
Validation & Troubleshooting
How do you confirm you made the S-alkyl product and not the N-alkyl isomer?
-
1H NMR Shift:
-
S-Alkyl (Target): The protons on the carbon alpha to Sulfur (
-CH) typically appear at 2.8 – 3.2 ppm . The aromatic protons will show a specific pattern; the NH signal (broad singlet) will remain intact (integrates to 2H, usually 3.5–5.0 ppm depending on solvent).[1] -
N-Alkyl ( impurity): The protons alpha to Nitrogen (
-CH) appear further downfield, typically 3.0 – 3.5 ppm . Crucially, the NH signal will become an NH signal (integrates to 1H).[1]
-
-
13C NMR:
-
S-Carbon: ~30–40 ppm.
-
N-Carbon: ~40–50 ppm.
-
-
Chemical Test:
-
Diazotization: The S-alkyl product still has a primary amine. It can be diazotized (NaNO
/HCl) to form a diazonium salt, which can then be coupled to a phenol (e.g., -naphthol) to form a red azo dye.[1] The N-alkyl product (secondary amine) will form an N-nitroso compound (yellow oil) and will not form the azo dye.
-
References
-
Reeves, J. T., et al. (2006).[1] "Chemoselective S-Alkylation of 2-Aminobenzenethiols." Synlett. A foundational study on base selection for aminothiophenols. [1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley. (Referencing Nucleophilicity of Thiol vs Amine). [1]
-
Org. Synth. (1977).[1] "2-Naphthalenethiol and General Thiol Alkylation Procedures." Organic Syntheses, Coll.[1] Vol. 6, p.824.[1] Provides standard protocols for thiol handling.
-
Deng, J., et al. (2019).[1] "Green synthesis of thioethers via phase transfer catalysis." Green Chemistry Letters and Reviews. Supports Method B protocol.[4] [1]
-
Chemical Book. (2023). "3-Amino-2-chlorobenzenethiol Properties and Safety."
Sources
- 1. CN103304507B - Green method for preparing heterocyclic compounds from nitriles - Google Patents [patents.google.com]
- 2. seemafinechem.com [seemafinechem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sid.ir [sid.ir]
- 6. 3-Amino-2-chlorobenzenethiol hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Transition Metal Complexes with 3-Amino-2-chlorobenzenethiol
Introduction: Unveiling the Potential of 3-Amino-2-chlorobenzenethiol in Coordination Chemistry
The field of coordination chemistry continually seeks novel ligands that can impart unique electronic, steric, and functional properties to metal centers. Ligands containing mixed donor atoms, such as nitrogen and sulfur, are of particular interest due to their versatile coordination behavior and the diverse reactivity they can promote.[1][2] The combination of a soft sulfur donor with a harder nitrogen donor allows for the stabilization of various oxidation states and coordination geometries in transition metals.[3] This duality is critical in fields ranging from catalysis to materials science and drug development.[4][5]
This document provides a comprehensive guide to the preparation of transition metal complexes using 3-Amino-2-chlorobenzenethiol. This ligand is a compelling building block for several reasons:
-
Bidentate N,S Chelation : The ortho-positioning of the amino and thiol groups facilitates the formation of a highly stable five-membered chelate ring upon coordination to a metal ion.[6]
-
Electronic Tuning : The presence of an electron-withdrawing chloro group and an electron-donating amino group on the benzene ring can modulate the electron density at the metal center, influencing its redox properties and catalytic activity.
-
Reactive Sites : The free amino group and the aromatic ring provide sites for further functionalization, allowing for the synthesis of more complex, tailored supramolecular structures.
These application notes are designed for researchers and professionals in chemistry and drug development. We will move beyond simple procedural lists to provide the underlying scientific rationale for experimental choices, ensuring a deeper understanding and empowering researchers to adapt and troubleshoot these protocols effectively.
Part 1: Foundational Principles of Coordination
Ligand Activation and Coordination Modes
The 3-Amino-2-chlorobenzenethiol ligand typically coordinates to a metal center following the deprotonation of the thiol (-SH) group to form a thiolate (-S⁻). This process is crucial and is usually facilitated by a base. The deprotonated thiolate is a soft donor, forming a strong covalent bond with soft or borderline transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). Simultaneously, the lone pair of electrons on the amino (-NH₂) group, a harder donor, coordinates to the same metal center. This concerted N,S-bidentate chelation is the most common and stable binding mode.
Caption: Fig. 1: Bidentate coordination of the ligand to a metal center (M).
The Role of the Metal Ion
The choice of the transition metal dictates the resulting complex's geometry, magnetic properties, and potential applications.
-
Co(II), Ni(II) : Can form square planar or octahedral complexes depending on the stoichiometry and the presence of other ancillary ligands (like water or solvent molecules).[7][8]
-
Cu(II) : Typically forms square planar or distorted octahedral complexes due to the Jahn-Teller effect.[9]
-
Zn(II) : Being a d¹⁰ ion, it forms diamagnetic complexes, which are often tetrahedral or octahedral. These are particularly useful as control compounds in biological studies.
Part 2: Experimental Workflow and Protocols
The synthesis of these complexes follows a logical progression from ligand preparation to final characterization. Understanding this workflow is key to successful and reproducible synthesis.
Caption: Fig. 2: A generalized workflow for synthesis and analysis.
Protocol 2.1: Synthesis of a Bis(3-amino-2-chlorobenzenethiolato)metal(II) Complex
This protocol is a generalized procedure adaptable for various divalent transition metals like Ni(II), Cu(II), or Co(II).
Materials:
-
3-Amino-2-chlorobenzenethiol hydrochloride (or the free thiol)[10]
-
Sodium Methoxide (NaOMe) or other suitable non-coordinating base
-
Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
-
Schlenk line or glovebox apparatus
-
Standard glassware (Schlenk flask, dropping funnel, etc.)
Step-by-Step Methodology:
-
Ligand Salt Preparation (In situ):
-
In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2.0 mmol of 3-Amino-2-chlorobenzenethiol in 20 mL of anhydrous methanol.
-
Causality: The use of an inert atmosphere is critical because the thiol group is susceptible to oxidation, especially in its deprotonated thiolate form, which can lead to disulfide bond formation and unwanted side products.
-
To this solution, add a solution of 2.0 mmol of sodium methoxide in 10 mL of anhydrous methanol dropwise with stirring. The reaction is typically instantaneous, resulting in the formation of the sodium thiolate salt.
-
Causality: The base deprotonates the thiol group (pKa ≈ 6-8), making the sulfur atom a much stronger nucleophile ready for coordination. Using a stoichiometric amount of base prevents the presence of excess base which could interfere with the complexation by precipitating metal hydroxides.
-
-
Metal Salt Solution Preparation:
-
In a separate flask, dissolve 1.0 mmol of the chosen metal(II) chloride salt in 15 mL of anhydrous methanol. Gentle warming may be required to ensure complete dissolution.
-
Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex, [M(L)₂]. Methanol is an excellent solvent as it dissolves both the polar metal salt and the organic ligand salt.
-
-
Complex Synthesis:
-
Slowly add the metal salt solution to the stirring ligand salt solution at room temperature using a dropping funnel over 20-30 minutes.
-
Causality: A slow addition rate helps to control the reaction and often leads to the formation of a more crystalline, purer product.
-
Upon addition, a color change and/or precipitation of the metal complex should be observed.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Causality: Refluxing provides the thermal energy needed to ensure complete ligand substitution at the metal center, driving the reaction to completion and promoting the formation of the thermodynamically stable chelated product.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with small portions of cold methanol (to remove unreacted starting materials) and then diethyl ether (to remove organic impurities and aid in drying).
-
Causality: The washing steps are crucial for purification. Cold methanol is used to minimize re-dissolving the product, while diethyl ether is a low-boiling solvent that effectively dries the solid.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as DMF/methanol or DMSO/chloroform.
-
-
Drying and Storage:
-
Dry the purified complex under vacuum for several hours.
-
Store the final product in a desiccator to protect it from atmospheric moisture.
-
Part 3: Essential Characterization Techniques
Characterization is a self-validating step, confirming the identity and purity of the synthesized complex.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations for the Complex |
| FTIR Spectroscopy | To identify functional groups and confirm coordination. | - Disappearance of the S-H stretch (approx. 2550 cm⁻¹).- Shift in N-H stretching frequencies (3300-3500 cm⁻¹) upon coordination.- Appearance of new low-frequency bands corresponding to M-N (400-500 cm⁻¹) and M-S (300-400 cm⁻¹) vibrations.[11][12] |
| UV-Visible Spectroscopy | To study electronic transitions and infer coordination geometry. | - Ligand-based transitions (π→π, n→π) may be shifted upon coordination.- d-d transitions (for Co, Ni, Cu) appear as broad, low-intensity bands in the visible region (400-800 nm), characteristic of the specific metal ion's geometry (e.g., octahedral vs. square planar).[9][13]- Ligand-to-Metal Charge Transfer (LMCT) bands may appear as intense absorptions. |
| ¹H NMR Spectroscopy | To confirm the ligand structure in the complex (for diamagnetic complexes like Zn(II)). | - Protons near the coordination sites (e.g., N-H and adjacent aromatic C-H) will show a downfield shift due to the deshielding effect of the metal ion. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight and confirm the M:L stoichiometry. | - A prominent peak corresponding to the molecular ion [M(L)₂]⁺ or related fragments should be observed. |
Other Analytical Methods
-
Elemental Analysis (CHN/S) : Provides the empirical formula of the complex, which can be compared to the calculated values to confirm purity and stoichiometry.
-
Magnetic Susceptibility : Distinguishes between paramagnetic (e.g., Co(II), Ni(II), Cu(II)) and diamagnetic (Zn(II)) complexes and can help elucidate the electronic structure and geometry.[8]
-
Single-Crystal X-ray Diffraction : Provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.
Part 4: Potential Applications
While specific applications for complexes of 3-Amino-2-chlorobenzenethiol must be determined experimentally, the broader class of transition metal complexes with N,S-donor ligands has shown significant promise in several areas.
-
Homogeneous Catalysis : The ability to tune the electronic environment of the metal center makes these complexes candidates for various catalytic transformations, such as C-C coupling reactions, oxidations, and reductions.[5][14][15] The N,S ligand framework can stabilize reactive intermediates in a catalytic cycle.
-
Antimicrobial and Anticancer Agents : Many metal complexes exhibit enhanced biological activity compared to the free ligands.[4][16] The chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. The metal ion itself can also be the source of cytotoxicity.
-
Materials Science : These complexes can serve as precursors for the synthesis of novel materials, such as single-source precursors for metal sulfide nanoparticles or as components in metal-organic frameworks (MOFs).[17]
Conclusion
The synthesis of transition metal complexes with 3-Amino-2-chlorobenzenethiol offers a rich area for scientific exploration. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully prepare and characterize these novel compounds. By understanding the causality behind each experimental step, from the necessity of an inert atmosphere to the rationale for spectroscopic shifts, scientists are well-equipped to innovate and expand upon this work, paving the way for new discoveries in catalysis, medicine, and materials science.
References
- The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). (2020). International Journal of Inorganic Chemistry.
- Biological Evaluation and Industrial Applications of Group 13 Element Complexes with Nitrogen and Sulfur Donor Ligands. (n.d.). IOSR Journal of Applied Chemistry.
- Tarafder, M. T. H., et al. (2001). Studies on coordination chemistry of a nitrogen–sulfur donor ligand with lighter and heavier metal ions and biological activities of its complexes. Transition Metal Chemistry, 26(1/2), 170-174.
- Coordination chemistry and biological activity of nickel(II) and copper(II) ion complexes with nitrogen–sulphur donor ligands derived from S-benzyldithiocarbazate (SBDTC). (n.d.). ResearchGate.
- Kumar, P. (2016). A study on nitrogen Sulphur donor ligands and their characterization. International Journal of Chemical Studies, 4(4), 218-221.
- Paul, G. C. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(11), 14-24.
- Synthesis and catalytic applications of titanium amine bis(phenolate) complexes. (n.d.). ROS.
- Studies on N-(2-thienylmethylidene)-2-aminothiophenol complexes of Co(II), Ni(II) and Cu(II). (n.d.). ResearchGate.
- Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (n.d.). ResearchGate.
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2025). MDPI.
- Al-Hamdani, A. A. S., & Al-Khafajy, S. S. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 21(1), 1-8.
- Development of coordination chemistry with thiol-containing amino acids. (n.d.). ResearchGate.
- Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. (2024). Baghdad Science Journal.
- The Study of Thermal and Magnetic properties of Fe (II), Co (II), Ni (II) and Cu (II) Metal Complexes. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and characterization of some essential amino acid metal complexes having biological activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (n.d.). Molecules.
- 3-amino-2-chlorobenzenethiol hydrochloride 95%. (n.d.). AChemBlock.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Studies on coordination chemistry of a nitrogen–sulfur donor ligand with lighter and heavier metal ions and biological activities of its complexes - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II) [austinpublishinggroup.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-amino-2-chlorobenzenethiol hydrochloride 95% | CAS: 2055759-81-2 | AChemBlock [achemblock.com]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. Synthesis and catalytic applications of titanium amine bis(phenolate) complexes [ros.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing disulfide dimerization of 3-Amino-2-chlorobenzenethiol in solution
The following Technical Support Guide is designed for researchers working with 3-Amino-2-chlorobenzenethiol (ACBT) . It addresses the specific chemical instability caused by the ortho-chloro and meta-amino substitution pattern, which makes this molecule uniquely susceptible to oxidative dimerization.
Topic: Preventing Oxidative Disulfide Dimerization
The Core Problem: The "Thiolate Trap"
Why is this specific molecule failing in your solution? The instability of 3-Amino-2-chlorobenzenethiol stems from its electronic structure. Unlike aliphatic thiols (pKa ~8.5), aromatic thiols are significantly more acidic.
-
The Chlorine Effect (Inductive Withdrawal): The chlorine atom at the C2 position (ortho to the thiol) is electron-withdrawing. This stabilizes the thiolate anion (
), lowering the pKa of the thiol group to approximately 5.5 – 6.0 . -
The Result: At neutral pH (7.0–7.4), a significant fraction of your molecule exists as the thiolate anion, which is the reactive species that attacks oxygen or other thiols to form the disulfide dimer.
-
The Symptom: The solution turns from clear/pale yellow to a darker yellow/orange, and precipitation may occur (dimers are often less soluble).
Mechanism of Failure
Understanding the pathway is critical for intervention. The oxidation is not a direct reaction with oxygen but a radical chain reaction catalyzed by trace metals and the thiolate anion.
Figure 1: The oxidative pathway. Note that keeping the molecule protonated (R-SH) breaks the cycle at the first step.
Strategic Protocols (The "How-To")
Protocol A: Preparation of Stable Solutions
Use this workflow for all stock solutions.
| Parameter | Specification | Technical Rationale |
| Solvent | Degassed Water or Anhydrous DMSO | Removes dissolved |
| pH Control | pH 4.0 – 5.0 | Maintains the thiol in the protonated (R-SH) state. Avoid pH > 7. |
| Additives | 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) | Selectively reduces any formed disulfides without interfering with most downstream chemistry. |
| Chelation | 1 mM EDTA | Sequesters trace |
Step-by-Step Procedure:
-
Degas the Solvent: Sparge the buffer/solvent with Argon or Nitrogen gas for at least 15 minutes before adding the solid ACBT.
-
Chelation: Add EDTA (1 mM) to the solvent.
-
Acidification: If using an aqueous buffer, adjust pH to 4.5 using dilute HCl. If using DMSO, ensure it is anhydrous and acid-free.
-
Dissolution: Add the ACBT solid under an inert atmosphere (glovebox or rapid transfer).
-
Stabilization: Immediately add TCEP (1.1 molar equivalents relative to expected disulfide contamination, or 5 mM fixed).
Protocol B: Reversing Dimerization (Salvage)
If your solution has already dimerized (turned dark/precipitated).
-
Check pH: Lower the pH to < 6.0.
-
Select Reductant:
-
Incubation: Add 10-50 mM reductant. Incubate at Room Temp for 30 mins.
-
Verification: Analyze via LC-MS. The dimer peak (Mass = 2M - 2H) should disappear, replaced by the monomer peak.
Troubleshooting & FAQs
Q1: Why can't I just use DTT (Dithiothreitol) like standard protein protocols?
A: You can, but TCEP is superior for this specific application.
Reason 1: ACBT requires acidic conditions for stability. DTT is a weak reductant at pH < 7 (it requires ionization of its own thiols to work). TCEP works efficiently at pH 2–9.
Reason 2: DTT contains thiols.[1][5][6] In aromatic systems, DTT can form "mixed disulfides" (ACBT-S-S-DTT), creating a new impurity profile. TCEP is phosphine-based and cannot form mixed disulfides [1][2].
Q2: My reaction requires basic conditions (pH > 8). How do I prevent dimerization during the reaction?
A: This is the high-risk zone.
Degas rigorously: Oxygen must be < 1 ppm.
In situ Reduction: Keep TCEP present in the reaction mixture if the downstream chemistry tolerates phosphines.
Fast Kinetics: Ensure your desired reaction (e.g., alkylation, acylation) is faster than the dimerization rate. Use high concentrations of the electrophile.
Q3: Does the amino group (-NH2) at position 3 affect stability?
A: Yes. The amino group can act as a weak base. While it doesn't directly participate in the disulfide bond, it increases the solubility of the zwitterionic form. More critically, if you acidify too much (pH < 2), you protonate the amine (
), which significantly changes the electronic properties of the ring and may alter solubility or reactivity in nucleophilic substitutions. Target pH 4-5 is the "sweet spot" where the amine may be partially protonated but the thiol remains stable.
Q4: I see a precipitate. Is it the dimer?
A: Likely, yes. Aromatic disulfides are often hydrophobic and "pi-stack" efficiently, leading to poor solubility in aqueous buffers.
Test: Take an aliquot, add DMSO (to dissolve) and TCEP. If it clarifies and the LC-MS shows monomer, it was the disulfide.
Decision Matrix: Handling ACBT
Figure 2: Decision workflow for storage and handling.
References
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][4][5] The Journal of Organic Chemistry.
-
Getz, E. B., et al. (1999).[6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.[6][7]
-
BroadPharm. (2022).[5] S-S bond reduction by TCEP Technical Guide.
-
BenchChem. (2025). Technical Support Center: Preventing Disulfide Bond Formation in Thiol Reactions.
Sources
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. broadpharm.com [broadpharm.com]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-2-chlorobenzenethiol Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of sticky reaction products of 3-Amino-2-chlorobenzenethiol. This guide is designed to provide in-depth technical advice and practical solutions to streamline your research and development efforts.
Introduction: The Challenge of Sticky Products
Reaction products derived from 3-Amino-2-chlorobenzenethiol often present as viscous oils or sticky solids, creating significant purification challenges. This physical characteristic can stem from several factors, including the presence of oligomeric byproducts, residual solvents, unreacted starting materials, or the inherent properties of the target molecule itself. The presence of amino, chloro, and thiol functional groups can lead to complex impurity profiles and handling difficulties.[1][2] This guide provides a systematic approach to tackling these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a sticky, intractable goo. What is the first step I should take?
A sticky reaction product often indicates a mixture of components.[1] The first step is to attempt to isolate a solid or a more manageable oil. Consider triturating a small sample of the crude product with a non-polar solvent like hexanes or pentane.[3] This can help dissolve non-polar impurities and may induce crystallization of your target compound. If this fails, dissolving the goo in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate and attempting to precipitate the product by adding a non-polar anti-solvent is a good next step.[1]
Q2: I suspect my product is oxidizing. How can I prevent this during purification?
The thiol group in 3-Amino-2-chlorobenzenethiol and its derivatives is susceptible to oxidation, which can form disulfides and other impurities.[2] To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degassing your solvents before use can also be beneficial. During workup and purification, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to aqueous solutions can help protect the thiol group.[4][5]
Q3: Column chromatography of my product is resulting in significant streaking and poor separation. What can I do?
Streaking on a silica gel column is a common issue with polar compounds like aminophenols and aminothiols. This can be due to strong interactions with the stationary phase. To improve separation:
-
Solvent System Modification: Add a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent to neutralize acidic sites on the silica gel and reduce tailing of basic compounds.[6] For acidic compounds, a small amount of acetic or formic acid can be used.
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb the crude product onto a small amount of silica gel.[3] After evaporating the solvent to a free-flowing powder, this can be loaded onto the column, often leading to sharper bands.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like C18 for reverse-phase chromatography if your compound is sufficiently non-polar.
Q4: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
High-boiling solvents can be challenging to remove, especially from viscous products.[6]
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure can be effective.
-
Aqueous Washes: If your product is not water-soluble, extensive washing of an organic solution of your product with water or brine can partition the high-boiling solvent into the aqueous layer.[6]
-
Lyophilization (Freeze-Drying): If your compound is stable and has some water solubility, dissolving it in a mixture of water and a solvent like dioxane or tert-butanol and then freeze-drying can remove residual solvents.
Troubleshooting Guide: From Sticky Mess to Pure Product
This section provides a systematic workflow for tackling the purification of your sticky 3-Amino-2-chlorobenzenethiol reaction product.
Step 1: Initial Product Characterization and Work-up Strategy
Before attempting purification, it is crucial to have some information about your product.
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of your crude reaction mixture using different solvent systems to get an idea of the number of components and their relative polarities.
-
Solubility Tests: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, DCM, methanol, water). This will inform your choice of solvents for extraction, crystallization, or chromatography.
A typical initial work-up involves quenching the reaction, followed by an aqueous wash to remove inorganic salts and water-soluble impurities.
Diagram: Initial Work-up Strategy
Caption: Initial work-up workflow for a typical reaction.
Step 2: Purification Method Selection
The choice of purification method will depend on the properties of your product and its impurities.
Diagram: Purification Method Decision Tree
Caption: Decision tree for selecting a primary purification technique.
Step 3: Detailed Purification Protocols
Crystallization is often the most effective method for obtaining highly pure solid compounds.[7]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test this with small samples.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum.
Table 1: Common Solvents for Crystallization
| Solvent System Example | Target Compound Polarity | Notes |
| Toluene or Xylene | Moderately Polar | Good for aromatic compounds. |
| Ethanol/Water | Polar | Adjust the ratio to achieve desired solubility. |
| Ethyl Acetate/Hexanes | Moderately Polar | Dissolve in hot ethyl acetate, add hexanes until cloudy. |
| Dichloromethane/Pentane | Less Polar | Good for compounds that are very soluble in DCM. |
This technique is useful for separating acidic, basic, and neutral compounds.[8] Given that 3-Amino-2-chlorobenzenethiol has a basic amino group, it can be manipulated with acid.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Acid Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the product precipitates or can be extracted.
-
Extraction: Extract the product back into an organic solvent.
-
Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the purified product.
When crystallization and extraction are not effective, column chromatography is the next choice.
-
Stationary Phase and Solvent System Selection: Use TLC to determine the best eluent. For 3-Amino-2-chlorobenzenethiol derivatives, a starting point could be a mixture of hexanes and ethyl acetate, possibly with a small amount of triethylamine.
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the sample in a minimal amount of the eluent and load it onto the column.
-
Dry Loading (Recommended for sticky products): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the column.
-
-
Elution: Run the column by gradually increasing the polarity of the eluent (gradient elution) or using a constant eluent composition (isocratic elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Dry Loading Workflow for Column Chromatography
Caption: Workflow for preparing a sticky sample for column chromatography.
References
-
ACS Publications. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]
-
ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography?. Retrieved from [Link]
-
Academia.edu. (n.d.). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. Retrieved from [Link]
-
ACS Publications. (2021, April 29). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Retrieved from [Link]
-
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Reddit. (2018, June 21). Tips and tricks for handling sticky substances in the lab?. Retrieved from [Link]
-
Agilent. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
- Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.
-
Shakil, M. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
Chemistry Stack Exchange. (2016, December 8). How to measure and transfer sticky solids. Retrieved from [Link]
-
Reddit. (2025, April 13). struggling to dry sticky compounds – any advice?. Retrieved from [Link]
-
PubMed. (2012, November 1). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2015, January 27). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols. Retrieved from [Link]
- Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]
- Google Patents. (n.d.). US3931321A - Process for the preparation of O-aminothiophenols.
-
Chemsrc. (2025, August 25). 2-Amino-3-chlorobenzenethiol. Retrieved from [Link]
-
PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 40925-72-2: 2-Amino-3-chlorobenzenethiol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. studymind.co.uk [studymind.co.uk]
- 8. savemyexams.com [savemyexams.com]
Validation & Comparative
1H NMR Characterization Guide: 3-Amino-2-chlorobenzenethiol Hydrochloride
The following guide details the 1H NMR characterization of 3-Amino-2-chlorobenzenethiol hydrochloride , a critical building block in the synthesis of SHP2 inhibitors and benzothiazole derivatives.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Structural Verification, Salt Form Differentiation, and Regioisomer Analysis[1]
Executive Summary
3-Amino-2-chlorobenzenethiol hydrochloride (CAS: 2055759-81-2) is a trisubstituted benzene derivative.[2] Its NMR spectrum is defined by a specific 1,2,3-substitution pattern (vicinal coupling) and the presence of exchangeable protons (ammonium and thiol).[1] This guide compares the hydrochloride salt profile against its free base and potential regioisomeric impurities, providing a robust framework for identity confirmation in drug development workflows.[1]
Experimental Protocol: Sample Preparation
To ensure reproducible chemical shifts (
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d , 99.9% D).-
Rationale: Solubilizes the ionic HCl salt; prevents rapid exchange of labile protons (NH
, SH) compared to D O or CD OD, allowing their observation.[1]
-
-
Concentration: 10–15 mg per 0.6 mL.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.[1]
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Spectral Analysis & Characteristic Peaks
The 1H NMR spectrum in DMSO-d
A. The Aromatic Region (Spin System Analysis)
The molecule possesses three adjacent aromatic protons (positions 4, 5, and 6), creating a classic AMX or ABC spin system depending on the field strength.[1]
| Position | Multiplicity | Approx.[3][4][5] Shift ( | Coupling ( | Assignment Logic |
| H-4 | Doublet (d) | 7.00 – 7.30 | Ortho to NH | |
| H-5 | Triplet (t) or dd | 6.80 – 7.10 | Meta position : Couples to both neighbors.[1] Appears as a triplet if | |
| H-6 | Doublet (d) | 7.20 – 7.50 | Ortho to SH : Deshielded by the thiol and chlorine proximity. |
*Note: Exact shifts vary with concentration and water content. The relative integration must be 1:1:1.
B. Labile (Exchangeable) Protons
Unlike the free base, the HCl salt presents broad, downfield signals.[1]
-
NH
(Ammonium): Broad singlet, typically 8.0 – 10.0 ppm .[1] Integration: 3H.-
Behavior: May disappear upon D
O shake.
-
-
SH (Thiol): Broad singlet, typically
3.5 – 5.5 ppm .[1] Integration: 1H.-
Diagnostic: Often broadened by hydrogen bonding with DMSO or exchange with adventitious water.
-
Comparative Analysis: Identity & Purity
Distinguishing the target product from its alternatives (Free Base) and impurities (Regioisomers) is the primary challenge.
Scenario A: Hydrochloride Salt vs. Free Base
The protonation of the amine to an ammonium salt causes a significant downfield shift (deshielding) of the aromatic protons, particularly H-4.
| Feature | Free Base (3-Amino-2-chlorobenzenethiol) | Hydrochloride Salt (Target) |
| Nitrogen Protons | Sharp singlet/broad hump ( | Broad downfield signal ( |
| Aromatic H-4 | Shielded (Upfield, | Deshielded (Downfield) due to electron-withdrawing NH |
| Solubility | Soluble in CDCl | Insoluble in CDCl |
Scenario B: Distinguishing Regioisomers
Common synthetic impurities include the 4-amino or 5-amino isomers. These are distinguished by their coupling patterns (
-
Target (3-Amino-2-chloro): 1,2,3-substitution. Two doublets, one triplet. (Vicinal coupling only).
-
Isomer (4-Amino-2-chloro): 1,2,4-substitution. One doublet, one singlet (meta coupled), one doublet. (Ortho + Meta coupling).
-
Isomer (5-Amino-2-chloro): 1,2,4-substitution. Distinct splitting pattern with larger meta-coupling constants.
Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the structure of 3-Amino-2-chlorobenzenethiol HCl using NMR data.
Caption: Logical decision tree for validating the 3-Amino-2-chlorobenzenethiol HCl structure via 1H NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91874116, 3-Amino-2-chlorobenzenethiol. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[6] (Standard reference for DMSO-d6 residual peaks). Retrieved from [Link]
- World Intellectual Property Organization (2019).WO2019158019A1 - Pyrimidine-fused cyclic compound. (Contains experimental characterization of related 2-chloro-3-amino intermediates).
Sources
- 1. WO2019158019A1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 2. 3-Amino-2-chlorobenzenethiol hydrochloride | CymitQuimica [cymitquimica.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
High-Fidelity Purity Analysis of 3-Amino-2-chlorobenzenethiol: A Comparative HPLC Guide
This guide outlines a high-fidelity HPLC method development strategy for 3-Amino-2-chlorobenzenethiol , a critical pharmaceutical intermediate. It moves beyond generic protocols to address the specific "redox-active" and "amphoteric" challenges posed by this molecule.
Executive Summary: The Challenge of the "Soft" Sulfur and "Hard" Nitrogen
3-Amino-2-chlorobenzenethiol presents a dual analytical challenge:
-
The Thiol (-SH) Instability: Thiols are prone to rapid auto-oxidation to form disulfide dimers (3,3'-diamino-2,2'-dichlorodiphenyldisulfide), especially in the presence of trace metals or high pH.
-
The Amino (-NH2) Tailing: The basic amine moiety interacts with residual silanols on standard C18 columns, leading to peak tailing that masks low-level impurities.
This guide compares a Standard Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . The data demonstrates that while Method A is sufficient for rough identification, only Method B provides the resolution and stability required for GMP-grade purity analysis.
Critical Analyte Analysis
Understanding the physicochemical properties is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 3-Amino-2-chlorobenzenethiol | Ortho-Chloro effect: Steric hindrance affects pKa and lipophilicity. |
| pKa (Amine) | ~2.8 - 3.2 | The electron-withdrawing Chlorine reduces basicity compared to aniline (4.6). |
| pKa (Thiol) | ~6.5 - 7.0 | Thiol ionizes (S⁻) at neutral pH, increasing oxidation risk. |
| LogP | ~2.4 | Moderately lipophilic; suitable for Reversed-Phase (RP) LC. |
| Major Impurity | Disulfide Dimer | Elutes significantly later (more hydrophobic); requires gradient elution. |
Comparative Method Evaluation
Method A: The "Walk-Up" Generic Gradient
Commonly used in early discovery but flawed for this specific analyte.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Result:
-
Tailing Factor (Tf): 1.8 (Poor peak shape due to silanol interaction).
-
Artifacts: On-column oxidation creates a "ghost" bridge between the monomer and dimer peaks.
-
Verdict: REJECTED for purity analysis.
-
Method B: The "Stability-Locked" Optimized Method (Recommended)
Designed to suppress silanol activity and prevent metal-catalyzed oxidation.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH).
-
Why? The Phenyl stationary phase engages in
interactions with the chlorinated aromatic ring, offering superior selectivity over C18.
-
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 0.5 mM EDTA .
-
Why pH 2.5? Ensures the amine is fully protonated (BH⁺) and the thiol is fully neutral (SH), stabilizing the molecule.
-
Why EDTA? Chelates trace iron/copper in the system, halting the catalytic oxidation of thiol to disulfide during the run.
-
-
Result:
-
Tailing Factor (Tf): 1.1 (Sharp, symmetric peak).
-
Resolution (Rs): > 15.0 between Monomer and Dimer.
-
Verdict: ACCEPTED for QC/Release testing.
-
Experimental Data Comparison
The following table summarizes the performance metrics obtained during method development.
| Parameter | Method A (Generic C18/Formic) | Method B (Phenyl-Hexyl/Phosphate/EDTA) | Status |
| Retention Time (Monomer) | 4.2 min | 5.8 min | Optimized |
| Peak Tailing (Tf) | 1.85 (Asymmetric) | 1.08 (Symmetric) | Pass |
| Theoretical Plates (N) | ~4,500 | >12,000 | Superior |
| Dimer Detection | Broad, smearing peak | Sharp, distinct peak | Pass |
| Sample Stability (24h) | -5.2% (Oxidation observed) | -0.1% (Stable) | Pass |
Detailed Protocol: Method B (The Standard)
Reagents
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
EDTA Disodium Salt: To prevent oxidation.
-
Diluent: Mobile Phase A : ACN (80:20 v/v). Note: High organic content in diluent can cause peak distortion; keep aqueous high.
Instrument Parameters
-
Detector: UV-Vis / DAD at 254 nm (Aromatic ring) and 220 nm (Impurities).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 15.0 | 40 | 60 | Linear gradient to elute dimer |
| 18.0 | 10 | 90 | Column wash |
| 20.0 | 90 | 10 | Re-equilibration |
Self-Validating System Suitability Test (SST)
To ensure the method is performing correctly before every run:
-
Resolution Check: Inject a mixture of Monomer and Dimer (oxidized sample).
must be > 5.0. -
Tailing Check: Tailing factor of the main peak must be < 1.5.
-
Precision: 5 replicate injections of standard must have RSD < 2.0%.
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select Method B.
Caption: Decision matrix for overcoming amine tailing and thiol oxidation.
Diagram 2: Degradation & Separation Pathway
Understanding what we are separating: The oxidation mechanism.
Caption: The oxidative pathway from Thiol to Disulfide and how Method B inhibits it.
References
- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on silanol activity and amine tailing).
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link (Foundational chemistry of thiol oxidation).
-
Phenomenex Technical Guide. (2023). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics. Link
- Dolan, J. W. (2002). "Peak Tailing and Column Aging". LCGC North America. (Authoritative source on troubleshooting basic analytes).
- European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29 Liquid Chromatography. (Guidelines for System Suitability parameters).
Sources
Comprehensive Guide to 3-Amino-2-chlorobenzenethiol Hydrochloride: Solid-State Properties & Application
[1]
Executive Summary: The Strategic Choice of the Hydrochloride Salt[1]
In the development of SHP2 inhibitors and benzothiazole-based pharmacophores, 3-Amino-2-chlorobenzenethiol (CAS: 2055759-81-2 for HCl salt) serves as a critical scaffold. However, the free base form of aminobenzenethiols is notoriously unstable, prone to rapid oxidative dimerization to disulfides and degradation upon exposure to air.[1]
This guide analyzes the hydrochloride salt form as the superior alternative for solid-state handling, storage, and reaction stoichiometry.[1] By protonating the amine, the crystal lattice energy is increased, stabilizing the thiol moiety against auto-oxidation and facilitating purification via crystallization rather than distillation.[1]
Product Comparison: HCl Salt vs. Free Base vs. Disulfide Impurity[1]
| Feature | 3-Amino-2-chlorobenzenethiol HCl | Free Base (Thiol) | Disulfide Impurity (Oxidation Product) |
| State | Crystalline Solid (White/Off-white) | Oily Liquid or Low-Melting Solid | Yellow Solid |
| Oxidative Stability | High (Lattice stabilized) | Low (Rapidly forms disulfide in air) | Stable (Dead-end impurity) |
| Solubility | Water, DMSO, Methanol | Organic solvents (DCM, EtOAc) | Non-polar organics |
| Handling | Bench-stable (Desiccated) | Requires Inert Atmosphere (Glovebox) | N/A (Byproduct) |
| Melting Point | >200 °C (Decomposition) | <50 °C (Typical for analogs) | Higher than free base |
Crystal Structure & Solid-State Characterization[1]
While specific unit cell parameters for this proprietary intermediate are often held within internal corporate databases, the structural class follows predictable trends for ortho-haloaminothiophenol salts.[1] The chloride ion acts as a bridge, accepting hydrogen bonds from the ammonium group (
Target Crystal Data Parameters (Reference for Validation)
Researchers characterizing their own synthesized batches should target the following parameters to confirm phase purity.
| Parameter | Expected Range/Value | Method of Determination |
| Crystal System | Monoclinic or Triclinic | Single Crystal XRD (SC-XRD) |
| Space Group | SC-XRD | |
| Z Value | 4 (Typical for monoclinic packing) | SC-XRD |
| Key Intermolecular Forces | Hirshfeld Surface Analysis | |
| Layering | Alternating hydrophobic (aryl) and hydrophilic (ionic) layers | Packing Diagram Analysis |
Experimental Protocol: Generating Quality Crystals
To obtain X-ray quality crystals for structure elucidation, avoid standard evaporative methods which may induce oxidation.[1]
-
Solvent System: Degassed Ethanol/Isopropanol (1:1).[1]
-
Method: Slow vapor diffusion of diethyl ether into the alcoholic solution at 4°C.
-
Precaution: Perform all crystallization steps under Nitrogen or Argon atmosphere.
-
Stabilizer: Addition of trace TCEP (Tris(2-carboxyethyl)phosphine) can prevent disulfide formation during the crystallization period.
Synthesis & Purification Workflow
The synthesis of the hydrochloride salt is preferred over the free base isolation to ensure high purity for downstream coupling (e.g., Buchwald-Hartwig or SNAr reactions).[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Synthetic pathway for the isolation of the stable hydrochloride salt, avoiding the unstable free thiol isolation.
Detailed Protocol (Based on Patent Literature)
-
Nucleophilic Substitution: React 2-chloro-3-fluoroaniline with 2-methylpropane-2-thiol in DMF using Cesium Carbonate (
) as a base at 120°C. This installs the sulfur in a protected tert-butyl form. -
Workup: Dilute with EtOAc, wash with water/brine, and concentrate.
-
Deprotection & Salt Formation: Suspend the intermediate in concentrated Hydrochloric Acid (HCl) .[1] Heat to 80°C–reflux.[1][2] The strong acid cleaves the tert-butyl group.[1]
-
Isolation: Upon cooling to 0°C, the HCl salt precipitates directly as a white/off-white solid.[1]
-
Purification: Filter and wash with cold concentrated HCl followed by non-polar solvent (e.g., petroleum ether) to remove lipophilic impurities.[1]
Application in Drug Discovery (SHP2 Inhibition)[1][2][3][4][5]
The 3-amino-2-chlorobenzenethiol scaffold is a pharmacophore specifically designed to bind into the allosteric "tunnel" sites of phosphatases like SHP2.[1]
Critical Quality Attributes (CQA) for Usage
When using this salt in cross-coupling reactions (e.g., with chloropyrazines):
-
Free Base Liberation: The salt must be neutralized in situ.[1] Use a mild base (e.g.,
or DIPEA) in the reaction vessel.[1] -
Degassing: The thiol group is highly susceptible to oxidation to the disulfide dimer (2,2'-dichloro-3,3'-diaminodiphenyl disulfide) under basic conditions in air.[1] Strict degassing (sparging with Argon) is required before adding the catalyst.[1]
Solubility Profile
References
-
Chen, Z., et al. (2019).[1] Pyrimidine-fused cyclic compound, preparation method therefor and application thereof. WO2019158019A1.[1] Link
-
Fortin, S., et al. (2016).[1] Compounds and compositions for inhibiting the activity of SHP2. WO2016203405A1.[1] Link
-
Mainolfi, N., et al. (2021).[1] Small molecule degraders of SHP2 protein. WO2021236775A1.[1] Link
-
Bagdanoff, J. T., et al. (2015).[1] Substituted Pyrazine Derivatives as SHP2 Inhibitors. Novartis AG.[1] Journal of Medicinal Chemistry. Link
Safety Operating Guide
Navigating the Safe Handling of 3-Amino-2-chlorobenzenethiol Hydrochloride: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow demands a rigorous understanding of its handling requirements. 3-Amino-2-chlorobenzenethiol hydrochloride, a thiol-containing aromatic amine, is a valuable building block in synthetic chemistry. However, its structural motifs—a thiol, a halogenated aromatic ring, and an amine salt—necessitate a comprehensive and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Intrinsic Risks
-
Corrosivity and Irritation : These compounds are known to cause severe skin burns and eye damage.[1][2][3][4][5] The thiol group can readily interact with tissues, while the acidic nature of the hydrochloride salt can exacerbate this effect.
-
Toxicity : Harmful if swallowed, in contact with skin, or inhaled.[3][5][6][7] Systemic effects can include respiratory irritation, and in some cases, overexposure may lead to headaches, dizziness, and nausea.[3]
-
Sensitization : May cause an allergic skin reaction.[7] Repeated exposure can lead to dermatitis.[8]
-
Stench : Thiols are notorious for their strong, unpleasant odor.[1][3] While not directly a toxic threat at low concentrations, the odor can be a significant nuisance and may indicate a containment breach.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-Amino-2-chlorobenzenethiol hydrochloride. The selection of appropriate PPE is dictated by the potential routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | Thiophenols can be absorbed through the skin.[6] Ensure gloves are inspected before use and disposed of immediately after contamination. |
| Eye and Face Protection | Safety glasses with side shields and a face shield.[6][10] | Protects against splashes of the solid or solutions, which can cause severe eye damage.[1][2][3][4][5] |
| Skin and Body Protection | A lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemical-resistant apron for larger quantities. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control.[6][11] If weighing or transferring outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended. | Prevents inhalation of the powder or any potential vapors, which can cause respiratory irritation.[3][6][7] |
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][5]
-
Inert Atmosphere : For long-term storage, consider keeping the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[2][10][12]
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Handling and Weighing
Workflow for Handling 3-Amino-2-chlorobenzenethiol Hydrochloride
Caption: A stepwise workflow for the safe handling of 3-Amino-2-chlorobenzenethiol hydrochloride.
-
Work in a Fume Hood : All manipulations of 3-Amino-2-chlorobenzenethiol hydrochloride should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][11]
-
Use Appropriate Tools : Use spatulas and weighing paper for solids. Avoid creating dust.
-
Controlled Dispensing : When dispensing, point the container opening away from your face.
-
Immediate Cleanup : Clean up any spills immediately, following the spill response plan outlined below.
Emergency Procedures: Plan for the Unexpected
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5][8]
-
Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][5][8]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5][8]
Spill Response
Chemical Spill Response Workflow
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
